molecular formula C23H14N2O5S B11190831 6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11190831
M. Wt: 430.4 g/mol
InChI Key: ZCHQGVZQXKGEJO-UHFFFAOYSA-N
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Description

6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound that features a unique structure combining benzodioxole, indeno, and benzothiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions The initial step often includes the nitration of 1,3-benzodioxole to introduce the nitro group This is followed by the formation of the indeno structure through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiazepine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Shares the benzodioxole and nitro group but lacks the indeno and benzothiazepine structures.

    α-Methyl-6-nitro-1,3-benzodioxole-5-methanol: Similar in structure but with different functional groups.

Uniqueness

6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H14N2O5S

Molecular Weight

430.4 g/mol

IUPAC Name

11-(6-nitro-1,3-benzodioxol-5-yl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C23H14N2O5S/c26-22-13-6-2-1-5-12(13)21-20(22)23(31-19-8-4-3-7-15(19)24-21)14-9-17-18(30-11-29-17)10-16(14)25(27)28/h1-10,23-24H,11H2

InChI Key

ZCHQGVZQXKGEJO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3)[N+](=O)[O-]

Origin of Product

United States

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